Enavogliflozin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'énavogliflozine implique plusieurs étapes, notamment la formation du cycle benzofurane et la fixation du groupe cyclopropylphényle. Les conditions réactionnelles impliquent généralement l'utilisation de catalyseurs et de réactifs spécifiques pour assurer la stéréochimie correcte du produit final .

Méthodes de production industrielle

La production industrielle de l'énavogliflozine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Metabolic Pathways and Enzymatic Reactions

Enavogliflozin undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with subsequent phase II conjugation reactions.

Key Metabolites and Enzymatic Involvement

- M1 and M2 are the primary metabolites, formed via oxidative reactions. M1 is pharmacologically active, contributing to 20–25% of total drug-related exposure in plasma .

- Glucuronidation occurs as a secondary pathway, producing inactive conjugates .

Stability Under Physicochemical Conditions

This compound exhibits stability across a range of conditions, as validated by liquid chromatography–tandem mass spectrometry (LC-MS/MS) studies.

Stability Profile in Mouse Plasma

| Condition | Accuracy (%) | Precision (CV%) |

|---|---|---|

| Autosampler (10°C, 24 h) | 92.6–103.5 | 2.9–5.8 |

| Freeze–thaw (3 cycles) | 85.8–103.6 | 2.3–3.9 |

| Bench-top (25°C, 6 h) | 85.6–100.2 | 1.9–5.1 |

- Degradation : Minimal degradation (<15%) observed under oxidative and hydrolytic conditions, confirming resistance to spontaneous breakdown .

- Photostability : Not explicitly tested, but structural analogs suggest moderate UV stability due to aromatic and heterocyclic groups.

Excretion Pathways

This compound is predominantly excreted via biliary pathways , with minor renal elimination.

Excretion Data in Preclinical Models

| Species | Biliary Excretion (%) | Renal Excretion (%) | Bioavailability (%) |

|---|---|---|---|

| Mice | 39.3 ± 3.5 | 6.6 ± 0.7 | 84.5–97.2 |

| Rats | 15.9 ± 5.9 | 0.7 ± 0.2 | 56.3–62.1 |

- Biliary excretion accounts for >90% of total elimination in mice, facilitated by active transport proteins .

- Urinary recovery is limited (<7%), consistent with SGLT2 inhibitors’ mechanism of action .

Reaction Kinetics and Pharmacokinetic Linearity

This compound displays dose-proportional pharmacokinetics in preclinical models:

Pharmacokinetic Parameters in Mice

| Dose (mg/kg) | AUC (h·ng/mL) | Cₘₐₓ (ng/mL) | T₁/₂ (h) |

|---|---|---|---|

| 0.3 | 1809 ± 179 | 261.7 ± 23.6 | 4.4 |

| 1.0 | 2047 ± 389 | 253.4 ± 28.7 | 3.9 |

| 3.0 | 2106 ± 506 | 257.0 ± 74.4 | 4.3 |

- Linear kinetics confirmed across doses (0.3–3 mg/kg), with no accumulation observed after repeated administration .

Synthetic Considerations

While synthetic routes for this compound are proprietary, its structure suggests:

Applications De Recherche Scientifique

Monotherapy Studies

- Efficacy in Korean Patients : A randomized controlled trial assessed enavogliflozin monotherapy in patients with T2DM. The study demonstrated significant reductions in glycated hemoglobin (HbA1c) levels at 12 weeks, with reductions of -0.79%, -0.89%, and -0.92% for doses of 0.1 mg, 0.3 mg, and 0.5 mg respectively compared to placebo .

- Long-term Effects : Another study indicated that this compound maintained its efficacy over a 24-week period, achieving a placebo-adjusted mean change in HbA1c of -0.99% . The treatment also led to significant reductions in fasting plasma glucose and body weight.

Combination Therapy

- With Metformin : this compound has been evaluated as an add-on therapy to metformin. In a phase III trial, it was compared with dapagliflozin, showing superior efficacy in lowering HbA1c levels among patients with mild renal impairment . Specifically, this compound achieved a reduction of -0.94% in HbA1c compared to -0.77% for dapagliflozin over 24 weeks.

- Triple Therapy : Recent trials are investigating this compound's role in combination with metformin and other agents like dipeptidyl peptidase-4 inhibitors, aiming to assess its safety and efficacy across diverse populations .

Safety Profile

This compound has been reported to have a favorable safety profile with adverse events similar to those observed with other SGLT2 inhibitors. Common side effects include urinary tract infections and genital infections; however, these are generally mild and manageable . Importantly, no significant increase in serious adverse events has been noted during clinical trials.

Potential Applications Beyond Diabetes

Emerging research is exploring the cardiovascular and renal protective effects of this compound. A study is currently underway to evaluate its impact on preventing vascular complications in patients with T2DM who are at risk for cardiovascular diseases . This could position this compound as not only a glucose-lowering agent but also as a therapeutic option for improving overall cardiovascular health.

Comparative Efficacy Table

| Study | Population | Intervention | Comparator | HbA1c Reduction | Duration |

|---|---|---|---|---|---|

| Study 1 | Korean T2DM | This compound | Placebo | -0.79% to -0.92% | 12 weeks |

| Study 2 | Korean T2DM | This compound | Dapagliflozin | -0.94% | 24 weeks |

| Study 3 | Mild renal impairment | This compound | Dapagliflozin | -0.94% | 24 weeks |

Mécanisme D'action

Enavogliflozin exerts its effects by selectively inhibiting the SGLT2 protein located in the kidney proximal tubules . This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The compound shows a 667-fold difference in inhibitory concentration (IC50) values for SGLT2 versus SGLT1, indicating its high selectivity .

Comparaison Avec Des Composés Similaires

Composés similaires

Dapagliflozine : Un autre inhibiteur du SGLT2 utilisé pour traiter le diabète.

Empagliflozine : Also an SGLT2 inhibitor, known for its cardiovascular benefits in addition to glucose-lowering effects.

Tofogliflozine : Another SGLT2 inhibitor with similar applications but different pharmacokinetic profiles.

Unicité de l'énavogliflozine

L'énavogliflozine est unique en raison de sa haute sélectivité pour le SGLT2 par rapport au SGLT1, ce qui peut entraîner moins d'effets hors cible et une efficacité améliorée dans la régulation du glucose . De plus, ses propriétés pharmacocinétiques, telles qu'une biodisponibilité orale élevée et une distribution tissulaire favorable, en font un candidat prometteur pour un développement ultérieur .

Activité Biologique

Enavogliflozin is a novel sodium-glucose cotransporter-2 (SGLT2) inhibitor that has shown promising results in clinical trials for the treatment of type 2 diabetes mellitus (T2DM). This article provides a comprehensive overview of its biological activity, including pharmacokinetics, efficacy, safety, and comparative studies with other SGLT2 inhibitors.

Pharmacokinetics and Tissue Distribution

This compound exhibits unique pharmacokinetic properties that contribute to its therapeutic efficacy. A study conducted in mice revealed that this compound reversibly and competitively inhibits SGLT2 with an IC50 value of 0.8 ± 0.3 nM, while the IC50 for SGLT1 is significantly higher at 549.3 ± 139.6 nM . The tissue distribution analysis indicated that this compound has a notably high concentration in the kidneys, with an area under the concentration curve (AUC) ratio of kidney to plasma reaching 85.0 ± 16.1, compared to other SGLT2 inhibitors like dapagliflozin and ipragliflozin .

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

|---|---|

| IC50 for SGLT2 | 0.8 ± 0.3 nM |

| IC50 for SGLT1 | 549.3 ± 139.6 nM |

| AUC (Kidney/Plasma Ratio) | 85.0 ± 16.1 |

Efficacy in Clinical Trials

This compound has been evaluated in several clinical trials, demonstrating significant improvements in glycemic control among patients with T2DM. In a phase 3 trial (ENHANCE-A), this compound was administered as monotherapy to patients inadequately controlled on diet and exercise alone. The results indicated a placebo-adjusted mean change in glycated hemoglobin (HbA1c) of -0.99% after 24 weeks .

Table 2: Clinical Trial Results for this compound Monotherapy

| Study | HbA1c Change (%) | Proportion HbA1c <7% | Fasting Plasma Glucose Change (mg/dL) |

|---|---|---|---|

| ENHANCE-A | -0.99 | 71% vs. 24% | -40.1 |

Furthermore, this compound has been shown to be non-inferior to dapagliflozin when used as an add-on therapy to metformin, with similar reductions in HbA1c and beneficial effects on body weight and blood pressure .

Safety Profile

The safety profile of this compound has been assessed across various studies, indicating it is well-tolerated with no significant increase in treatment-related adverse events . The most common side effects reported include urinary tract infections and genital mycotic infections, typical of SGLT2 inhibitors.

Comparative Studies with Other SGLT2 Inhibitors

In comparative studies, this compound demonstrated comparable efficacy to other established SGLT2 inhibitors like dapagliflozin and empagliflozin. A randomized controlled trial comparing this compound to dapagliflozin showed similar reductions in HbA1c and improvements in metabolic parameters such as body weight and blood pressure .

Propriétés

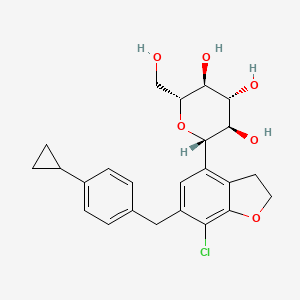

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[7-chloro-6-[(4-cyclopropylphenyl)methyl]-2,3-dihydro-1-benzofuran-4-yl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClO6/c25-19-15(9-12-1-3-13(4-2-12)14-5-6-14)10-17(16-7-8-30-23(16)19)24-22(29)21(28)20(27)18(11-26)31-24/h1-4,10,14,18,20-22,24,26-29H,5-9,11H2/t18-,20-,21+,22-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORCWPOBTZTAFI-YVTYUBGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)C5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)CC3=CC(=C4CCOC4=C3Cl)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415472-28-4 | |

| Record name | Enavogliflozin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415472284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENAVOGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5MR2Y1IJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.